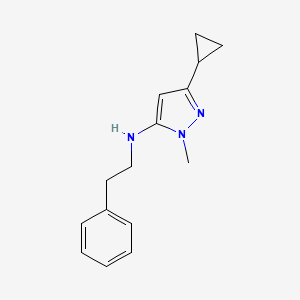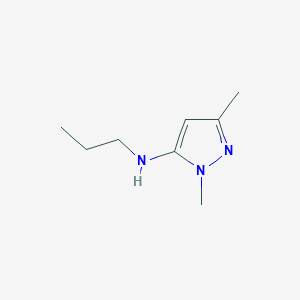![molecular formula C14H19N3O2 B11739249 4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11739249.png)
4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol is a synthetic organic compound that features a benzene ring substituted with a pyrazole moiety and a dihydroxybenzene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole to the Benzene Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the benzene ring. This can be achieved through a nucleophilic substitution reaction.
Introduction of the Hydroxyl Groups: The hydroxyl groups can be introduced via electrophilic aromatic substitution reactions, where the benzene ring is treated with a suitable electrophile such as a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzene ring can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Amines or alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Biological Studies: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.
Wirkmechanismus
The mechanism of action of 4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
Uniqueness
4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol is unique due to the presence of both a pyrazole ring and dihydroxybenzene moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds that may lack one of these functional groups.
Eigenschaften
Molekularformel |
C14H19N3O2 |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H19N3O2/c1-10(2)17-12(5-6-16-17)9-15-8-11-3-4-13(18)7-14(11)19/h3-7,10,15,18-19H,8-9H2,1-2H3 |
InChI-Schlüssel |
MUYYUWWIIUONAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)CNCC2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-ethoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739175.png)
![butyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739178.png)

![2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11739191.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11739205.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739232.png)
amine](/img/structure/B11739236.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739239.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
